molecular formula C23H31N3O4S B2404903 tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 866050-38-6

tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B2404903
CAS No.: 866050-38-6
M. Wt: 445.58
InChI Key: KTMKHAXIUKCTIT-UHFFFAOYSA-N
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Description

tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate is a sophisticated synthetic intermediate of significant value in modern drug discovery, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional molecule integrates a piperazine core, which is often utilized as a linker element, connecting a ligand for a protein of interest with an E3 ubiquitin ligase recruiter. The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the piperazine nitrogen, allowing for sequential synthetic strategies, while the tosyl-protected amine provides a handle for further functionalization. Its primary research application lies in the systematic assembly of heterobifunctional degraders designed to target specific proteins for ubiquitination and subsequent proteasomal degradation. This mechanism offers a powerful alternative to traditional occupancy-based inhibition, potentially targeting proteins previously considered 'undruggable' [link to https://www.nature.com/articles/s41573-021-00271-9]. Researchers employ this compound to investigate novel therapeutic pathways in oncology, neurodegenerative diseases, and other areas where targeted protein degradation holds promise, making it an essential building block for advancing chemical biology and medicinal chemistry programs.

Properties

IUPAC Name

tert-butyl 4-[4-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-18-5-11-21(12-6-18)31(28,29)24-17-19-7-9-20(10-8-19)25-13-15-26(16-14-25)22(27)30-23(2,3)4/h5-12,24H,13-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKHAXIUKCTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS No. 866050-38-6) is a synthetic compound notable for its potential biological activities. This compound features a complex structure that includes a sulfonamide moiety, which is often associated with various pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C23H31N3O4S
  • Molecular Weight : 445.57 g/mol
  • Boiling Point : Approximately 608.7 °C (predicted)
  • Density : 1.212 g/cm³ (predicted)
  • pKa : 11.58 (predicted)

The compound's structure includes a tert-butyl group, a tetrahydro-pyrazine ring, and a sulfonamide functional group, which may influence its biological interactions and activity.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in various physiological processes.

Potential Pharmacological Effects

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of related compounds:

  • A study on sulfonamide derivatives indicated significant antibacterial activity against common pathogens, suggesting that the presence of the sulfonamide group in this compound could confer similar effects .
  • Another investigation into pyrazine derivatives found that modifications to the pyrazine ring can enhance bioactivity, indicating that the specific substitutions present in this compound may also influence its pharmacological profile .

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer ActivityNotes
This compoundStructurePotentially active against E. coli and S. aureusInvestigated for apoptosis induction in cancer cellsRequires further research
Sulfonamide Derivative AStructureActive against multiple bacterial strainsLimited data availableCommonly used in clinical settings
Pyrazine Derivative BStructureModerate activity reportedPromising results in vitroUndergoing clinical trials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous tert-butyl piperazine/pyrazine derivatives, highlighting substituents, molecular weights, and key properties inferred from the evidence:

Compound Name Key Substituents Molecular Weight Key Properties/Findings Reference
Target Compound [4-(Sulfonamidomethyl)phenyl], tert-butyl carbamate ~445.5 (calculated) High polarity due to sulfonamide; potential for hydrogen bonding.
tert-Butyl 4-(4-hydroxymethylphenyl)piperazine-1-carboxylate [4-(Hydroxymethyl)phenyl] 292.38 Hydroxymethyl group increases hydrophilicity; used in crystallography studies .
tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate 4-Chlorobenzoyl 322.12 Chlorobenzoyl enhances lipophilicity; characterized by HRMS (m/z 322.1203 [M+H]+) .
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-Formyl-4-(trifluoromethyl)phenyl 376.36 Trifluoromethyl and formyl groups improve metabolic stability; used in cross-coupling .
tert-Butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate 3-Nitrophenoxyethyl 351.40 Nitrophenoxy group introduces electron-withdrawing effects; impacts reactivity .
tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate 4-Fluorophenyl 280.33 Fluorine enhances bioavailability; common in CNS-targeting drugs .

Key Structural and Functional Differences:

Sulfonamide vs. Hydroxymethyl/Ester Groups :

  • The target compound’s sulfonamide group ([4-methylphenyl]sulfonyl) provides stronger hydrogen-bonding capacity compared to the hydroxymethyl group in ’s analog. This may enhance binding to polar enzyme active sites but reduce membrane permeability .
  • In contrast, the chlorobenzoyl group in increases lipophilicity, favoring passive diffusion across biological membranes .

Electron-Withdrawing vs. Electron-Donating Substituents :

  • The trifluoromethyl and nitro groups () introduce electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions or modulating electronic properties of aromatic systems .
  • The 4-fluorophenyl group () balances lipophilicity and metabolic stability, a common strategy in CNS drug design .

Biological Activity Trends :

  • Sulfonamide-containing analogs (e.g., ) are frequently explored as protease inhibitors due to their ability to mimic peptide bonds. The target compound’s sulfonamidomethyl group may similarly target serine hydrolases or kinases .
  • Formyl and boronate esters () are often intermediates in Suzuki-Miyaura reactions, suggesting the target compound could be a precursor for biaryl systems in drug candidates .

Research Findings and Implications

  • Limitations : The sulfonamide group may pose synthetic challenges (e.g., poor solubility in organic solvents) compared to esters or ethers, necessitating optimization in reaction conditions .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example:

  • Step 1 : Formation of the tetrahydro-1(2H)-pyrazinecarboxylate core via tert-butyl protection under mild conditions (e.g., using triethylamine in THF as a base) .
  • Step 2 : Introduction of the [(4-methylphenyl)sulfonyl]amino methyl group via sulfonylation or coupling reactions.
  • Intermediate characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming structural integrity at each step .

Q. Which analytical techniques are essential for confirming the purity and structural identity of this compound?

  • Primary methods :
    • 1H/13C NMR : To verify substituent positions and confirm the absence of unreacted intermediates.
    • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.
  • Supplementary methods :
    • HPLC : To assess purity (>95% is typical for research-grade material) .
    • FT-IR : To identify functional groups like sulfonamide (S=O stretching ~1350–1150 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Stability : Hydrolytically sensitive due to the tert-butyl carbamate group; store at –20°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the sulfonamide moiety, and what are common pitfalls?

  • Optimization strategies :
    • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
    • Solvent selection : Use anhydrous DCM to avoid hydrolysis of the sulfonyl chloride intermediate .
  • Pitfalls :
    • Incomplete coupling due to steric hindrance from the tert-butyl group.
    • Solution: Use excess sulfonyl chloride (1.5–2.0 equiv) and extended reaction times (12–24 hrs) .

Q. What strategies resolve contradictions in biological activity data observed across different assay systems?

  • Case example : Discrepancies in receptor-binding affinity may arise from assay conditions (e.g., pH, co-solvents).
    • Methodological adjustments :
  • Standardize assay buffers (e.g., PBS at pH 7.4).
  • Validate results using orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
    • Structural analogs : Compare activity with derivatives lacking the sulfonamide group to isolate pharmacophoric contributions .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Workflow :
    • Docking studies : Use the crystal structure of the target receptor (e.g., serotonin receptor subtypes) to predict binding modes.
    • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
    • QSAR analysis : Correlate substituent modifications (e.g., methyl vs. halogen on the phenyl ring) with activity data .
  • Validation : Synthesize top-ranked derivatives and test in vitro .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, and how are they addressed?

  • Challenges : Racemization during deprotection of the tert-butyl group or sulfonamide formation.
  • Solutions :
    • Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during key steps .
    • Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) for purification .

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